molecular formula C8H8KNO3 B12939340 Potassium 4-methoxy-5-methylpicolinate

Potassium 4-methoxy-5-methylpicolinate

Cat. No.: B12939340
M. Wt: 205.25 g/mol
InChI Key: FWCAOMOYHWRXIH-UHFFFAOYSA-M
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Description

Potassium 4-methoxy-5-methylpicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a potassium ion bonded to the 4-methoxy-5-methylpicolinate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-methoxy-5-methylpicolinate typically involves the reaction of 4-methoxy-5-methylpicolinic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion to the desired product. The general reaction can be represented as follows: [ \text{4-methoxy-5-methylpicolinic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-methoxy-5-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.

Scientific Research Applications

Potassium 4-methoxy-5-methylpicolinate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of potassium 4-methoxy-5-methylpicolinate involves its interaction with specific molecular targets. The compound may act by binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Potassium 4-methoxypicolinate
  • Potassium 5-methylpicolinate
  • Potassium picolinate

Comparison: Potassium 4-methoxy-5-methylpicolinate is unique due to the presence of both methoxy and methyl groups on the picolinate ring. This structural feature may confer distinct chemical and biological properties compared to other similar compounds. For example, the methoxy group can influence the compound’s solubility and reactivity, while the methyl group may affect its steric and electronic characteristics.

Properties

Molecular Formula

C8H8KNO3

Molecular Weight

205.25 g/mol

IUPAC Name

potassium;4-methoxy-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9NO3.K/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

FWCAOMOYHWRXIH-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=C1OC)C(=O)[O-].[K+]

Origin of Product

United States

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